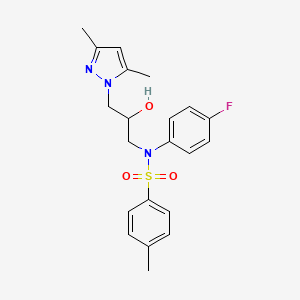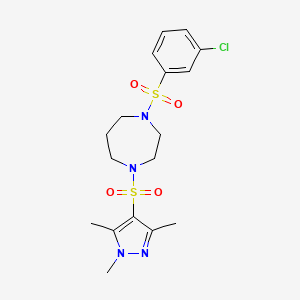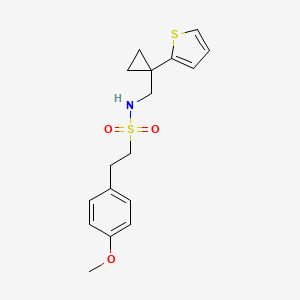![molecular formula C18H18FN7O B2977026 5-fluoro-4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine CAS No. 2415569-74-1](/img/structure/B2977026.png)
5-fluoro-4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, phenyl, and piperazine groups. The presence of the triazole ring and fluorine atoms imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Group: This step involves nucleophilic substitution reactions, where the piperazine ring is introduced using suitable alkylating agents.
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and triazole moieties.
Reduction: Reduction reactions can target the pyrimidine ring or the triazole ring, depending on the conditions used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorine and phenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
5-fluoro-4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-fluoro-4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets. The triazole and piperazine moieties are known to interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent agent in various biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Voriconazole: A triazole antifungal medication with a similar triazole ring structure.
Fluoropyrimidines: Compounds like 5-fluorouracil, which are used in cancer treatment.
Uniqueness
5-fluoro-4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is unique due to its combination of a pyrimidine core, triazole ring, and fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c1-24-11-14(22-23-24)18(27)26-9-7-25(8-10-26)17-15(19)16(20-12-21-17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRWEPJDCKQUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2976943.png)



![8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2976951.png)
![N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methylphenyl)-2-phenylacetamide](/img/structure/B2976952.png)
![N'-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide](/img/structure/B2976953.png)
![4-Benzyl-5-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2976954.png)

![tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2976958.png)

![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide](/img/structure/B2976961.png)
![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/new.no-structure.jpg)

